(-)-Vanilmandelic acid is synthesized in the body through the metabolism of catecholamines. It is predominantly excreted in urine, where its levels can indicate abnormal catecholamine production, often associated with tumors or other endocrine disorders. The compound can also be obtained synthetically for research and clinical applications.
In terms of classification, (-)-Vanilmandelic acid belongs to the group of organic compounds known as phenolic acids. It is specifically categorized as a substituted benzoic acid due to its structural features, which include a methoxy group and a carboxylic acid group attached to a benzene ring.
The synthesis of (-)-Vanilmandelic acid can be achieved through several methods, including:
The molecular formula of (-)-Vanilmandelic acid is C9H10O4. Its structure features:
(-)-Vanilmandelic acid participates in various chemical reactions typical for carboxylic acids and phenolic compounds:
The mechanism of action for (-)-Vanilmandelic acid primarily involves its role as a biomarker for catecholamine metabolism. Elevated levels in urine are indicative of excessive catecholamine production, often due to tumors:
(-)-Vanilmandelic acid has several scientific uses:
(-)-Vanillylmandelic acid (chemically designated as (2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid) is the terminal metabolite of epinephrine and norepinephrine catabolism. Its biosynthesis involves two sequential enzymatic phases:
The liver serves as the primary site of this metabolism, with (-)-Vanillylmandelic acid excreted renally. Notably, only a minor fraction of circulating catecholamines contributes to urinary (-)-Vanillylmandelic acid, limiting its diagnostic specificity for pheochromocytoma [1] [3].
Metabolomic studies quantify catecholamine degradation efficiency using (-)-Vanillylmandelic acid as a key indicator. Key findings include:
Table 1: Metabolic Flux Parameters of (-)-Vanillylmandelic Acid in Humans
Parameter | Healthy Individuals | Neuroblastoma Patients | AADC-Deficient Patients |
---|---|---|---|
Urinary Excretion | 5.59 ± 3.87 mmol/mol Cr | 28–57 mmol/mol Cr | 0.11–1.27 mmol/mol Cr |
% Catecholamine Flux | 35–45% | 60–85% | <5% |
Tumoral Secretion Yield | Not applicable | 1.8–3.2 μg/mg tumor tissue | Not applicable |
Data synthesized from [1] [4] [7]
Enzymatic machinery for (-)-Vanillylmandelic acid synthesis shows marked species-specific differences:
Table 2: Comparative Enzymology of (-)-Vanillylmandelic Acid Biosynthesis
Species | Primary Enzymes | Tissue Localization | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human | MAO-B, Soluble COMT | Liver > Kidney | 1.24 nmol/min/mg (COMT) |
Rat | MAO-A, Membrane-bound COMT | Liver = Adrenal Gland | 0.87 nmol/min/mg (COMT) |
Chicken | MAO-A only | Kidney | COMT activity undetectable |
Zebrafish | MAO/COMT with aldehyde reductase | Liver and Neural Crest | 0.45 nmol/min/mg (COMT) |
These variations necessitate species-specific model selection when studying catecholamine disorders. For instance, rodent models of neuroblastoma may underestimate tumor-specific (-)-Vanillylmandelic acid secretion due to competing metabolic pathways [8].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4